molecular formula C9H13ClF2N2O3S B2367069 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856043-06-5

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2367069
CAS No.: 1856043-06-5
M. Wt: 302.72
InChI Key: OOXRHDDISWWQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest in various fields of chemistry and industry. This compound features a pyrazole ring substituted with a difluoroethyl group and a propoxymethyl group, along with a sulfonyl chloride functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through covalent modification of active site residues. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both difluoroethyl and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-13-14(7)5-9(11)12/h4,9H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXRHDDISWWQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.